

4-Bromophenylsulfur Pentafluoride: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *4-Bromophenylsulfur pentafluoride*

Cat. No.: *B1273057*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the basic properties of **4-Bromophenylsulfur pentafluoride** (4-BrPSF). It is intended for researchers, scientists, and professionals in the field of drug development who are interested in the unique characteristics and potential applications of this organofluorine compound. This document details the physicochemical properties, synthesis, and characterization of 4-BrPSF, and explores the role of the pentafluorosulfanyl (SF_5) functional group in medicinal chemistry. While specific biological signaling pathways for 4-BrPSF are not yet elucidated, this guide discusses the general strategies for evaluating the biological activity of SF_5 -containing compounds.

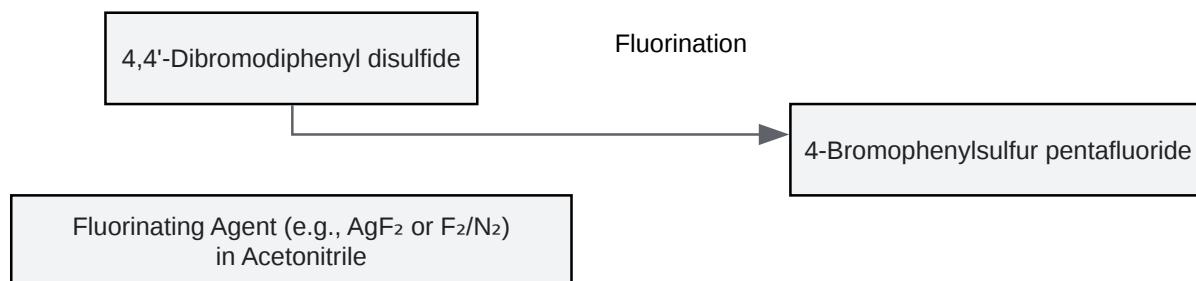
Introduction

4-Bromophenylsulfur pentafluoride is a synthetic organofluorine compound that has garnered significant interest in materials science and pharmaceutical development.^[1] The presence of the pentafluorosulfanyl (SF_5) group, often considered a "super-trifluoromethyl" group, imparts unique electronic and steric properties to the molecule.^[2] This group is highly electronegative, chemically and thermally stable, and can significantly influence the lipophilicity and metabolic stability of a parent compound, making it an attractive moiety for the design of novel therapeutic agents.^{[3][4]} The bromo-substituent on the phenyl ring provides a versatile handle for further chemical modifications through various cross-coupling reactions.

Physicochemical Properties

4-Bromophenylsulfur pentafluoride is a colorless to light yellow liquid at room temperature. [1] A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physicochemical Properties of **4-Bromophenylsulfur Pentafluoride**


Property	Value	Reference
Chemical Formula	C ₆ H ₄ BrF ₅ S	[5][6][7]
Molecular Weight	283.05 g/mol	[1][7]
CAS Number	774-93-6	[5][6][7]
Appearance	Colorless to light yellow clear liquid	[1]
Density	1.86 g/cm ³	[1]
Boiling Point	77 °C at 10 mmHg	[1]
Refractive Index	n _{20/D} 1.48	[1]
Purity	≥ 96% (GC)	[1][7]
Storage Temperature	2 - 8 °C	[1]

Experimental Protocols

Synthesis of 4-Bromophenylsulfur Pentafluoride

The following is a generalized experimental protocol for the synthesis of **4-bromophenylsulfur pentafluoride**, based on methods described for the preparation of arylsulfur pentafluorides.[8] [9]

Reaction Scheme:

[Click to download full resolution via product page](#)

Figure 1: General synthesis scheme for **4-Bromophenylsulfur pentafluoride**.

Materials:

- 4,4'-Dibromodiphenyl disulfide
- Fluorinating agent (e.g., Silver(II) fluoride (AgF_2), or a mixture of F_2 and N_2)
- Anhydrous acetonitrile
- Inert gas (e.g., Nitrogen or Argon)
- Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)
- Stirring and heating apparatus
- Filtration setup
- Rotary evaporator
- Distillation apparatus

Procedure:

- Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, a thermometer, and an inert gas inlet is charged with 4,4'-dibromodiphenyl disulfide and anhydrous acetonitrile. The mixture is stirred under an inert atmosphere.

- Fluorination: The fluorinating agent is added portion-wise to the stirred suspension at a controlled temperature. If using a gaseous fluorinating agent like F_2/N_2 , it is bubbled through the reaction mixture. The reaction temperature is maintained according to the specific fluorinating agent used, as described in the literature for similar transformations. The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
- Work-up: Upon completion of the reaction, the reaction mixture is cooled to room temperature. The solid byproducts are removed by filtration.
- Purification: The solvent is removed from the filtrate under reduced pressure using a rotary evaporator. The crude product is then purified by vacuum distillation to yield **4-bromophenylsulfur pentafluoride** as a colorless to light yellow liquid.

Characterization

The structure and purity of the synthesized **4-bromophenylsulfur pentafluoride** can be confirmed by various spectroscopic methods.

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

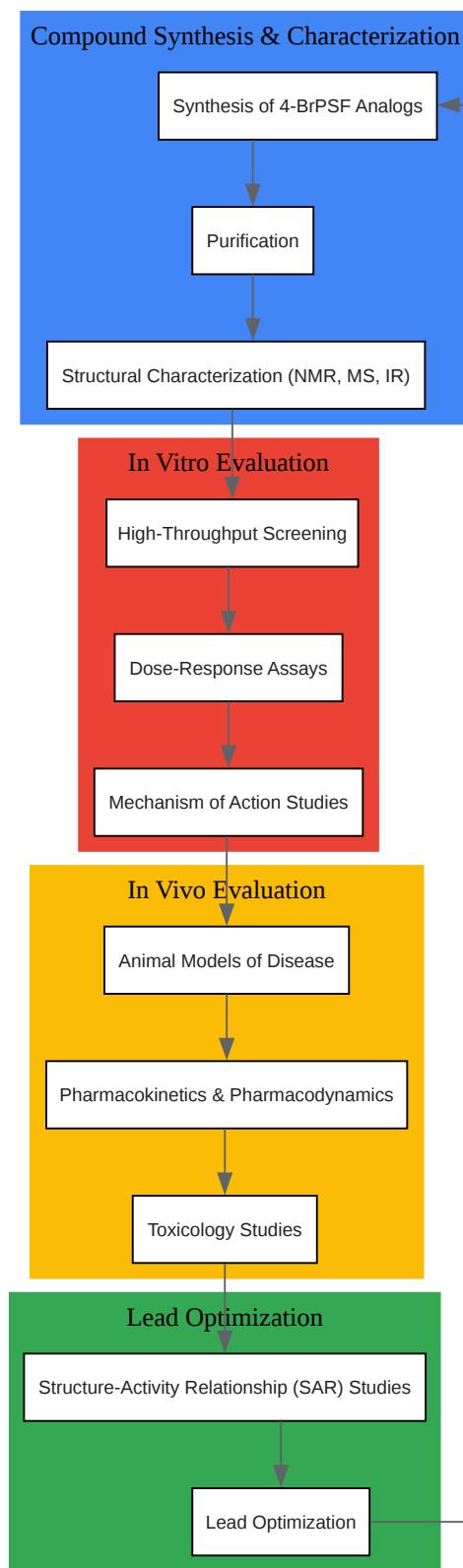
- 1H NMR: The proton NMR spectrum is expected to show two doublets in the aromatic region (typically δ 7.0-8.0 ppm), corresponding to the four aromatic protons.[10][11]
- ^{13}C NMR: The carbon NMR spectrum will display signals for the aromatic carbons. The carbon attached to the SF_5 group will be significantly influenced by the strong electron-withdrawing nature of this group.[12][13][14]
- ^{19}F NMR: The fluorine-19 NMR spectrum is the most characteristic for this compound. It is expected to show two signals corresponding to the axial and equatorial fluorine atoms of the SF_5 group. These signals will appear as a doublet (for the four equatorial fluorines) and a quintet (for the single axial fluorine) due to F-F coupling.[15][16][17][18][19]

Table 2: Expected NMR Data for **4-Bromophenylsulfur Pentafluoride**

Nucleus	Expected Chemical Shift (δ , ppm)	Expected Multiplicity
^1H	7.0 - 8.0	Doublet, Doublet
^{13}C	120 - 150	Multiple signals
^{19}F	+40 to +80 (relative to CFCl_3)	Doublet (4F), Quintet (1F)

3.2.2. Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the aromatic C-H stretching (around 3030 cm^{-1}), C=C stretching in the aromatic ring ($1450\text{-}1600\text{ cm}^{-1}$), and strong absorptions corresponding to the S-F stretching vibrations of the SF_5 group.[20][21][22]


3.2.3. Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. The mass spectrum is expected to show the molecular ion peak $[\text{M}]^+$ and characteristic fragmentation patterns, including the loss of fluorine atoms and the SF_5 group.[1][3][23]

Role in Drug Development

The pentafluorosulfanyl group is increasingly utilized in medicinal chemistry as a bioisosteric replacement for other functional groups, such as the trifluoromethyl (CF_3), tert-butyl, or nitro group.[2][24][25] The SF_5 group possesses a unique combination of high electronegativity and lipophilicity, which can lead to improved pharmacokinetic and pharmacodynamic properties of drug candidates, including enhanced metabolic stability and target binding affinity.[4]

While no specific signaling pathways have been identified for **4-bromophenylsulfur pentafluoride**, its potential biological activity can be explored through a general workflow.

[Click to download full resolution via product page](#)

Figure 2: A general workflow for the evaluation of 4-BrPSF and its derivatives in drug discovery.

Conclusion

4-Bromophenylsulfur pentafluoride is a valuable building block for the synthesis of novel organic materials and potential therapeutic agents. Its unique physicochemical properties, conferred by the pentafluorosulfanyl group, offer exciting opportunities for the development of compounds with enhanced biological activity and improved pharmacokinetic profiles. This technical guide provides a foundational understanding of the synthesis, characterization, and potential applications of 4-BrPSF, serving as a resource for researchers and professionals in the chemical and pharmaceutical sciences. Further investigation into the specific biological targets and signaling pathways modulated by this and related compounds is warranted to fully realize their therapeutic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Organofluorine compounds: Significance and symbolism [wisdomlib.org]
- 2. researchgate.net [researchgate.net]
- 3. Revealing Organofluorine Contamination in Effluents and Surface Waters with Complementary Analytical Approaches: Fluorine-19 Nuclear Magnetic Resonance Spectroscopy (19F-NMR) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Pentafluorosulfanyl Group (SF5) | Rowan [rowansci.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. 4-Bromophenylsulfur pentafluoride | CymitQuimica [cymitquimica.com]
- 8. BJOC - Discovery of practical production processes for arylsulfur pentafluorides and their higher homologues, bis- and tris(sulfur pentafluorides): Beginning of a new era of “super-trifluoromethyl” arene chemistry and its industry [beilstein-journals.org]
- 9. d-nb.info [d-nb.info]

- 10. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]
- 11. NMR Chemical Shifts of Impurities [sigmaaldrich.com]
- 12. ¹³C NMR Chemical Shift [sites.science.oregonstate.edu]
- 13. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 14. reddit.com [reddit.com]
- 15. alfa-chemistry.com [alfa-chemistry.com]
- 16. ¹⁹F chemical shifts and coupling constants | DOCX [slideshare.net]
- 17. ¹⁹F-centred NMR analysis of mono-fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 18. ¹⁹F [nmr.chem.ucsb.edu]
- 19. colorado.edu [colorado.edu]
- 20. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 21. pubs.acs.org [pubs.acs.org]
- 22. 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry | OpenStax [openstax.org]
- 23. Closing the Organofluorine Mass Balance in Marine Mammals Using Suspect Screening and Machine Learning-Based Quantification - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Synthesis and biological evaluation of the first pentafluorosulfanyl analogs of mefloquine - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 25. Pentafluorosulfanyl (SF₅) as a Superior ¹⁹F Magnetic Resonance Reporter Group: Signal Detection and Biological Activity of Teriflunomide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [4-Bromophenylsulfur Pentafluoride: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1273057#4-bromophenylsulfur-pentafluoride-basic-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com